molecular formula C26H19P B14748286 Dinaphthalen-1-yl(phenyl)phosphane CAS No. 3135-67-9

Dinaphthalen-1-yl(phenyl)phosphane

Cat. No.: B14748286
CAS No.: 3135-67-9
M. Wt: 362.4 g/mol
InChI Key: XSDTYROQWQUTQM-UHFFFAOYSA-N
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Description

Dinaphthalen-1-yl(phenyl)phosphane is a tertiary phosphine compound with the chemical formula C26H19P It is characterized by the presence of two naphthalene groups and one phenyl group attached to a central phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Dinaphthalen-1-yl(phenyl)phosphane can be synthesized through several methods. One common approach involves the reaction of halogenophosphines with organometallic reagents such as Grignard reagents. For example, the interaction of chlorophosphines with Grignard reagents can yield the desired phosphine compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include the use of specialized equipment to handle the reagents and control reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dinaphthalen-1-yl(phenyl)phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of functionalized phosphine compounds .

Scientific Research Applications

Dinaphthalen-1-yl(phenyl)phosphane has several applications in scientific research:

Mechanism of Action

The mechanism by which dinaphthalen-1-yl(phenyl)phosphane exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. This coordination can facilitate various chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application and the metal center it coordinates with .

Comparison with Similar Compounds

Uniqueness: Dinaphthalen-1-yl(phenyl)phosphane is unique due to its specific combination of naphthalene and phenyl groups, which can impart distinct electronic and steric properties. This uniqueness makes it valuable in applications where specific ligand properties are required .

Properties

CAS No.

3135-67-9

Molecular Formula

C26H19P

Molecular Weight

362.4 g/mol

IUPAC Name

dinaphthalen-1-yl(phenyl)phosphane

InChI

InChI=1S/C26H19P/c1-2-14-22(15-3-1)27(25-18-8-12-20-10-4-6-16-23(20)25)26-19-9-13-21-11-5-7-17-24(21)26/h1-19H

InChI Key

XSDTYROQWQUTQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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